molecular formula C9H9ClN2O B6188705 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride CAS No. 2639457-88-6

1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride

Cat. No.: B6188705
CAS No.: 2639457-88-6
M. Wt: 196.6
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Description

1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C9H9ClN2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride typically involves the reaction of benzimidazole derivatives with appropriate reagents under controlled conditions. One common method includes the acylation of benzimidazole with acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps like crystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole carboxylic acids, while reduction can produce benzimidazole alcohols .

Scientific Research Applications

1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride is unique due to its specific functional groups and the resulting chemical reactivity. Its ketone group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

2639457-88-6

Molecular Formula

C9H9ClN2O

Molecular Weight

196.6

Purity

95

Origin of Product

United States

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